molecular formula C8H7ClN2 B179961 4-Chloro-1-methyl-1H-indazole CAS No. 162502-53-6

4-Chloro-1-methyl-1H-indazole

Cat. No. B179961
M. Wt: 166.61 g/mol
InChI Key: KTULONOQBDLTCJ-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-indazole is a member of indazoles . It is a heterocyclic aromatic organic compound . The IUPAC name for this compound is 4-chloro-1-methyl-1H-indazole .


Synthesis Analysis

Recent synthetic approaches to 1H- and 2H-indazoles have been summarized in a review . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular weight of 4-Chloro-1-methyl-1H-indazole is 166.61 . The InChI code for this compound is 1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 .


Chemical Reactions Analysis

Indazoles have been synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models . A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized .


Physical And Chemical Properties Analysis

4-Chloro-1-methyl-1H-indazole is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

  • Antispermatogenic Agent : 1-[(4-Chlorophenyl)methyl]-1H-indazole-3-carboxylic acid, a related compound, was studied for its antispermatogenic activity in rats. It showed effectiveness at certain doses and concentrations (Catanese et al., 1977).

  • Synthesis of Halogenated Derivatives : A series of halogenated 1-benzylindazole-3-carboxylic acids, including compounds similar to 4-Chloro-1-methyl-1H-indazole, demonstrated potent antispermatogenic activity (Corsi & Palazzo, 1976).

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of similar compounds, like 3-chloro-1-methyl-5-nitro-1H-indazole, providing insights into their molecular configuration (Kouakou et al., 2015).

  • Anti-Inflammatory and Analgesic Activity : Indazole derivatives, including those related to 4-Chloro-1-methyl-1H-indazole, have been synthesized and evaluated for anti-inflammatory and analgesic properties (Reddy et al., 2015).

  • Anticancer Properties : Ruthenium complexes with indazole ligands, like indazolium [trans-tetrachlorobis(1H-indazole)ruthenate(III)], have shown promise in anticancer chemotherapy. These complexes were evaluated for their stability, protein binding, and antiproliferative activity (Groessl et al., 2007).

  • Supramolecular Structure Analysis : The effect of substituting a hydrogen atom with a fluorine atom in NH-indazoles was studied, providing insights into their supramolecular structure and behavior (Teichert et al., 2007).

  • Synthetic Approaches for Derivatives : Research on synthetic methods for producing 1H- and 2H-indazolyl derivatives of potential biological interest has been conducted, focusing on reactions involving indazole and chloro-methylpyridinium iodide (Isin et al., 2001).

  • Ring Transformation in Indazole Series : Studies on the ring opening of 1-Arylindazole-3-carboxylic acids during decarboxylation have provided insights into the chemical behavior of indazole derivatives (Gale & Wilshire, 1973).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and causes serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and wearing eye/face protection .

Future Directions

The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

4-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTULONOQBDLTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597906
Record name 4-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-1H-indazole

CAS RN

162502-53-6
Record name 4-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Ouazzani Chahdi, K Boujdi… - Asian Journal of …, 2023 - Wiley Online Library
… In the case of 4-chloro-1-methyl-1H-indazole 5, no arylation reaction was observed at the C7 position and only starting material 5 … Oxidative arylation of 4-chloro-1-methyl-1H-indazole 5 …
Number of citations: 5 onlinelibrary.wiley.com
JI Day, KN Allen-Moyer, KP Cole - The Journal of Organic …, 2023 - ACS Publications
… , in addition to the intended product 4 and known S N Ar impurity 10, there is a significant chlorinated impurity present in the reaction mixture, 7-bromo-4-chloro-1-methyl-1H-indazole 13…
Number of citations: 1 pubs.acs.org
HJ Liu, SF Hung, CL Chen, MH Lin - Tetrahedron, 2013 - Elsevier
A method for the regioselective synthesis of 3-unsubstituted 1-alkyl-1H-indazoles, starting with 2-halobenzonitriles and N-alkylhydrazines, is described. The two-step reaction pathway …
Number of citations: 19 www.sciencedirect.com
S Yu, A Haight, B Kotecki, L Wang… - The Journal of Organic …, 2009 - ACS Publications
A five-step synthesis of a TRPV1 receptor antagonist 1 is described. The key step involves a novel palladium-catalyzed amidation reaction of 4-chloro-1-methylindazole 8 with the …
Number of citations: 57 pubs.acs.org

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